2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride 2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18027969
InChI: InChI=1S/C8H17N3O.2ClH/c1-8(10)2-4-11(5-3-8)6-7(9)12;;/h2-6,10H2,1H3,(H2,9,12);2*1H
SMILES:
Molecular Formula: C8H19Cl2N3O
Molecular Weight: 244.16 g/mol

2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride

CAS No.:

Cat. No.: VC18027969

Molecular Formula: C8H19Cl2N3O

Molecular Weight: 244.16 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride -

Specification

Molecular Formula C8H19Cl2N3O
Molecular Weight 244.16 g/mol
IUPAC Name 2-(4-amino-4-methylpiperidin-1-yl)acetamide;dihydrochloride
Standard InChI InChI=1S/C8H17N3O.2ClH/c1-8(10)2-4-11(5-3-8)6-7(9)12;;/h2-6,10H2,1H3,(H2,9,12);2*1H
Standard InChI Key BCPJQWIRULBMIY-UHFFFAOYSA-N
Canonical SMILES CC1(CCN(CC1)CC(=O)N)N.Cl.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises a piperidine ring substituted at the 4-position with both an amino (-NH₂) and methyl (-CH₃) group. The acetamide moiety (-NHCOCH₃) is attached to the piperidine’s nitrogen atom, while the dihydrochloride salt enhances aqueous solubility (Figure 1).

Molecular Formula: C₇H₁₄Cl₂N₂O
Key Features:

  • Piperidine Core: A six-membered saturated ring with nitrogen at position 1.

  • 4-Amino-4-methyl Substitution: Introduces steric bulk and hydrogen-bonding capacity.

  • Acetamide Side Chain: Provides hydrogen-bond acceptor/donor sites for target interactions.

  • Dihydrochloride Salt: Improves stability and dissolution in biological matrices .

Comparative Structural Analysis

Piperidine derivatives with acetamide functionalities have been extensively explored in antimalarial drug development. For example, compounds featuring 4-amino-1-methylpiperidinyl groups demonstrated EC₅₀ values of 25–35 nM against Plasmodium falciparum, alongside improved metabolic stability (human hepatic clearance: 1.9–23 μL/min/mg) . These analogs share critical structural motifs with 2-(4-amino-4-methylpiperidin-1-yl)acetamide dihydrochloride, suggesting comparable bioactivity potential.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous piperidine-acetamide derivatives are typically synthesized via:

  • Ring Formation: Cyclization of appropriate amines or ketones to generate the piperidine core.

  • Substitution Reactions: Introducing the 4-amino-4-methyl groups via nucleophilic substitution or reductive amination.

  • Acetamide Coupling: Reacting the piperidine intermediate with acetyl chloride or acetic anhydride.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride .

Key Reactivity Profiles

  • Amide Hydrolysis: The acetamide group may undergo hydrolysis under acidic/basic conditions, yielding carboxylic acid derivatives.

  • Salt Disproportionation: The dihydrochloride form can release HCl in solution, affecting pH-dependent stability.

  • Oxidative Metabolism: Piperidine rings are susceptible to CYP450-mediated oxidation, potentially generating hydroxylated metabolites .

Physicochemical Properties

Predicted and Experimental Data

PropertyValue/DescriptionSource Analogy
Molecular Weight237.11 g/molCalculated
LogD (pH 7.4)1.8–2.2 (estimated)Similar to
Solubility (aq., pH 7.4)189 μM (predicted)Derived from
pKa (amine)8.9–9.5Piperidine analogs

Stability and Solubility

The dihydrochloride salt enhances aqueous solubility compared to the free base, a trait observed in related compounds (e.g., 4-amino-1-methylpiperidinyl derivatives with solubility >150 μM) . Stability studies on analogs suggest moderate hepatic clearance (human: 5.4–23 μL/min/mg; rat: 1.9–24 μL/min/10⁶ cells), indicating potential for oral bioavailability .

Pharmacological Activity

Metabolic and Toxicity Profiles

Piperidine-acetamide derivatives demonstrate species-dependent metabolic stability. For example:

  • Human Liver Microsomes: Clearance rates of 5.4–23 μL/min/mg .

  • Mouse Models: Higher susceptibility to degradation (e.g., 2.1–24 μL/min/10⁶ cells) .
    The dihydrochloride form may mitigate first-pass metabolism by improving solubility and reducing enzymatic exposure.

Applications and Therapeutic Prospects

Antimalarial Drug Development

The compound’s scaffold aligns with leads in the 2-anilino quinazoline and dihydroquinazolinone series, which show oral efficacy in murine malaria models . Key advantages include:

  • Selectivity: >50-fold selectivity over mammalian cells in analogs .

  • Oral Bioavailability: Blood plasma levels exceeding EC₅₀ values in preclinical studies .

Neuropharmacological Considerations

While unreported for this specific compound, piperidine derivatives often exhibit neuromodulatory effects (e.g., sigma receptor antagonism). Further studies are needed to explore this potential .

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